molecular formula C22H23Cl2N3OS B146119 Elzasonan CAS No. 361343-19-3

Elzasonan

Cat. No. B146119
M. Wt: 448.4 g/mol
InChI Key: LHYMPSWMHXUWSK-STZFKDTASA-N
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Description

Elzasonan (CP 448187) is a serotonin 1B/1D receptor antagonist . It was under development by Pfizer for the treatment of anxiety and affective disorders, but development has been discontinued . It was also being developed for the treatment of depression .


Synthesis Analysis

Elzasonan was primarily metabolized via oxidative N-demethylation, N-oxidation, and aryl hydroxylation . Absorption, metabolism, and excretion (AME) studies in humans with [14 C]-elzasonan revealed a major circulating metabolite (M6, 32), which accounted for 65% of the total radioactivity in the plasma .


Molecular Structure Analysis

The molecular formula of Elzasonan is C22H23Cl2N3OS . The average mass is 448.409 Da and the monoisotopic mass is 447.093903 Da .


Chemical Reactions Analysis

Elzasonan was extensively metabolized, and the major metabolic pathways were due to aromatic hydroxylation(s) of the benzylidene moiety, N-oxidation at the piperazine ring, N-demethylation, indirect glucuronidation, and oxidation, ring closure, and subsequent rearrangement to form M6 .

Scientific Research Applications

Metabolism and Pharmacokinetics

Elzasonan, a potent and selective 5-hydroxytryptamine1B receptor antagonist, has been studied for its metabolism, pharmacokinetics, and excretion. In humans, after oral administration, elzasonan is extensively metabolized with major pathways including aromatic hydroxylation(s), N-oxidation, N-demethylation, indirect glucuronidation, and formation of novel metabolites. The metabolites include 5-hydroxyelzasonan and a novel cyclized indole metabolite. Approximately 79% of the administered dose of elzasonan is recovered, primarily excreted in feces and urine (Kamel et al., 2010).

In Vitro Metabolism

Elzasonan undergoes metabolism via oxidative N-demethylation to form various metabolites. The study identifies the roles of different cytochrome P450 enzymes in elzasonan's metabolism. CYP3A4 is particularly significant in pathways leading to the formation of several metabolites, highlighting the enzyme's central role in elzasonan's metabolic processing (Kamel et al., 2013).

Safety And Hazards

As Elzasonan was under development for the treatment of depression but was discontinued, possibly due to poor efficacy , it’s important to note that the safety and hazards of this compound are not fully established. For detailed safety data, please refer to the Safety Data Sheets .

properties

IUPAC Name

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYMPSWMHXUWSK-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047277
Record name Elzasonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elzasonan

CAS RN

361343-19-3
Record name Elzasonan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361343193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elzasonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELZASONAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933PJL964R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
A Kamel, RS Obach, K Colizza, W Wang… - Drug metabolism and …, 2010 - ASPET
… elzasonan have been studied in six healthy male human subjects after oral administration of a single 10-mg dose of [ 14 C]elzasonan. Total … The average t 1/2 for elzasonan was 31.5 h. …
Number of citations: 11 dmd.aspetjournals.org
A Kamel, K Colizza, RS Obach - Xenobiotica, 2013 - Taylor & Francis
… The metabolism of elzasonan has been examined in vitro using hepatic microsomes from … elzasonan N-oxide (M5) and 5-hydroxyelzasonan metabolite (M3). Additionally, elzasonan …
Number of citations: 4 www.tandfonline.com
J Meng - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
Elzasonan is a selective 5‐hydroxytryptamine 1B and 5… Elzasonan was primarily metabolized via oxidative N‐demethylation, N‐oxidation , and aryl hydroxylation . In addition, elzasonan …
Number of citations: 0 onlinelibrary.wiley.com
D Dalvie, AS Kalgutkar - Medicinal Chemistry Research, 2023 - Springer
… The proposed mechanism for the formation of 32 was shown to involve an initial CYP-catalyzed 2-electron α-carbon oxidation of the piperazine ring in elzasonan to an iminium ion …
Number of citations: 0 link.springer.com
NE Mealy, R Castañer, L Martín, M del Fresno… - Drugs of the …, 2002 - access.portico.org
This month s Annual Review is dedicated to updated information on psychopharmacologic drugs. The following table lists 86 drugs under development in this area, some of which have …
Number of citations: 2 access.portico.org
VD Kirchhoff, HTT Nguyen, JK Soczynska… - Expert opinion on …, 2009 - Taylor & Francis
During the past several decades, neuropsychiatric agents have been one of the fastest growing classes of medicinal agents. This expansion is in part due to the increased recognition of …
Number of citations: 24 www.tandfonline.com
MJ Haas - SciBX: Science-Business eXchange, 2012 - scholar.archive.org
(NCATS) has disclosed details about the first library of therapeutics in its Discovering New Therapeutic Uses for Existing Molecules program (see Table 1,“Repurposing pharma …
Number of citations: 4 scholar.archive.org
GJ Marek - Drug Selectivity: An Evolving Concept in Medicinal …, 2017 - Wiley Online Library
… Elzasonan or CP-448,187 was initially found to have antidepressant efficacy at 3 mg in the … 2 MDD trial for elzasonan comparing a sertraline/elzasonan combination with sertraline alone …
Number of citations: 1 onlinelibrary.wiley.com
NS Sipes, MT Martin, P Kothiya, DM Reif… - Chemical research in …, 2013 - ACS Publications
… ,2,4]triazin-7-yl]biphenyl-2-carbonitrile inhibited bGABARa5 but not bGABAR_Agonist or rGABAR_NonSelective); (4) chemicals that inhibited one or no assays in a category (elzasonan …
Number of citations: 196 pubs.acs.org
S Hjorth - Journal of Psychopharmacology, 2016 - journals.sagepub.com
Our article in this journal some 15 years ago focussed on the role of serotonin (5-HT) autoreceptors in the mechanism of action of antidepressant drugs. Specifically in this regard, the …
Number of citations: 7 journals.sagepub.com

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